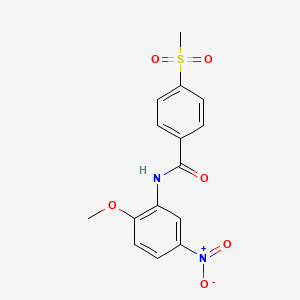4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide
CAS No.: 896349-21-6
Cat. No.: VC7022434
Molecular Formula: C15H14N2O6S
Molecular Weight: 350.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 896349-21-6 |
|---|---|
| Molecular Formula | C15H14N2O6S |
| Molecular Weight | 350.35 |
| IUPAC Name | N-(2-methoxy-5-nitrophenyl)-4-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C15H14N2O6S/c1-23-14-8-5-11(17(19)20)9-13(14)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18) |
| Standard InChI Key | QIRXOPYRBMYAOE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The compound’s systematic IUPAC name is N-(2-methoxy-5-nitrophenyl)-4-(methylsulfonyl)benzamide, with a molecular formula of C₁₅H₁₄N₂O₆S and a molecular weight of 350.3 g/mol . The structure comprises a benzamide core substituted at the para position with a methylsulfonyl group (-SO₂CH₃) and an aniline moiety bearing methoxy (-OCH₃) and nitro (-NO₂) groups at the 2- and 5-positions, respectively (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₆S |
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | N-(2-methoxy-5-nitrophenyl)-4-(methylsulfonyl)benzamide |
| SMILES | COC1=C(C=C(C=C1)N+[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
| InChIKey | FMWSAUNRHKJFMF-UHFFFAOYSA-N |
Structural Features and Isomerism
The spatial arrangement of substituents critically influences reactivity. The 2-methoxy-5-nitroaniline group introduces steric hindrance and electronic effects, while the methylsulfonyl group enhances electrophilicity. Notably, positional isomerism arises if substituent positions on the phenyl ring change (e.g., 4-methoxy-2-nitro vs. 2-methoxy-5-nitro), altering physicochemical and biological properties .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves multi-step organic transformations, as outlined in patented methodologies :
-
Nitration and Reduction: A nitro group is introduced to a methoxy-substituted aniline precursor, followed by catalytic hydrogenation (e.g., Pd/C or Raney Ni) to yield the corresponding amine.
-
Sulfonation: The amine intermediate undergoes sulfonation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Condensation: The sulfonated intermediate is coupled with 4-(methylsulfonyl)benzoyl chloride via amide bond formation, typically in inert solvents like methylene chloride or tetrahydrofuran .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 70–85% |
| Reduction | H₂, Pd/C, EtOH, RT | 90% |
| Sulfonation | CH₃SO₂Cl, Et₃N, CH₂Cl₂, 0°C | 65% |
| Amidation | Benzoyl chloride, DMF, 80°C | 75% |
Mechanistic Insights
The nitro group undergoes reduction to an amine via intermediate nitroso and hydroxylamine species, while sulfonation proceeds through nucleophilic attack of the amine on the electrophilic sulfur atom of methanesulfonyl chloride. Amide coupling follows a classic acyl substitution mechanism, facilitated by polar aprotic solvents .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media (≈0.1 mg/mL in water at 25°C) but is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 180°C, with the nitro group prone to thermal degradation .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorptions at 1,680 cm⁻¹ (amide C=O), 1,540 cm⁻¹ (NO₂ asymmetric stretch), and 1,150 cm⁻¹ (SO₂ symmetric stretch) .
-
NMR (¹H): δ 8.2–8.4 ppm (aromatic protons ortho to nitro), δ 3.9 ppm (methoxy -OCH₃), δ 3.1 ppm (methylsulfonyl -SO₂CH₃) .
-
MS (ESI+): m/z 351.1 [M+H]⁺, consistent with molecular weight .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: The nitro and methylsulfonyl groups increase electrophilicity, favoring interactions with nucleophilic residues in target proteins.
-
Methoxy Group: Enhances lipid solubility, potentially improving blood-brain barrier penetration .
Table 3: Comparison with Analogous Compounds
| Compound | Activity | Target |
|---|---|---|
| N-(4-Methoxyphenyl)-4-SO₂CH₃-Benzamide | COX-2 Inhibition (IC₅₀ = 2 µM) | Anti-inflammatory |
| N-(2-Nitrophenyl)-4-SO₂CH₃-Benzamide | Antidepressant (ED₅₀ = 10 mg/kg) | Monoamine oxidase |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume